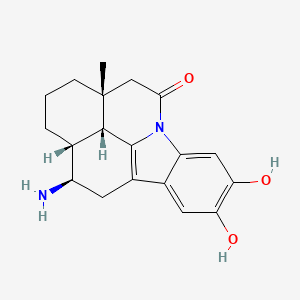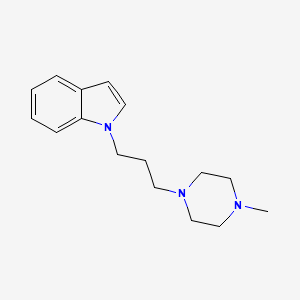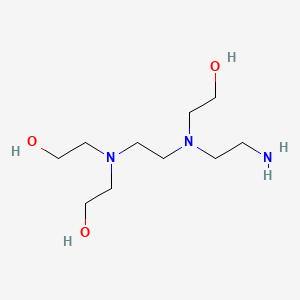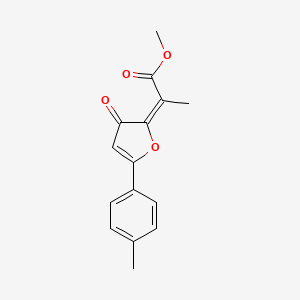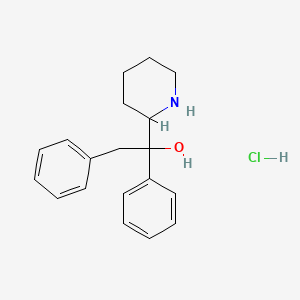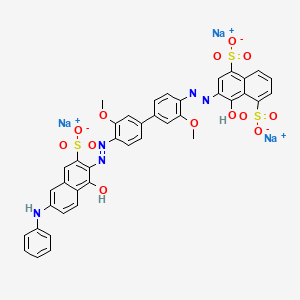
Trisodium 4-hydroxy-3-((4'-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intensity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate involves multiple steps, starting with the preparation of intermediate compounds such as 4-amino-3-hydroxy-1-naphthalenesulfonic acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the correct formation of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the intermediates are combined under optimized conditions. The process involves continuous monitoring and adjustments to maintain the desired quality and yield.
化学反应分析
Types of Reactions
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: Often used to break down the azo bonds.
Substitution: Functional groups on the aromatic rings can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bonds can lead to the formation of amines, while oxidation can produce quinones.
科学研究应用
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
作用机制
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its color properties. The molecular targets and pathways involved include interactions with various substrates in staining and dyeing processes, where the compound binds to specific sites on the material being dyed.
相似化合物的比较
Similar Compounds
Uniqueness
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate is unique due to its complex structure, which provides enhanced stability and color properties compared to simpler azo compounds. Its ability to undergo various chemical reactions while maintaining its integrity makes it a valuable compound in multiple applications.
属性
CAS 编号 |
94944-81-7 |
|---|---|
分子式 |
C40H28N5Na3O13S3 |
分子量 |
951.8 g/mol |
IUPAC 名称 |
trisodium;3-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C40H31N5O13S3.3Na/c1-57-32-18-22(11-15-29(32)42-44-31-21-35(60(51,52)53)28-9-6-10-34(59(48,49)50)37(28)40(31)47)23-12-16-30(33(19-23)58-2)43-45-38-36(61(54,55)56)20-24-17-26(13-14-27(24)39(38)46)41-25-7-4-3-5-8-25;;;/h3-21,41,46-47H,1-2H3,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI 键 |
WXXMSMOSMANOCN-UHFFFAOYSA-K |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)N=NC6=CC(=C7C=CC=C(C7=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


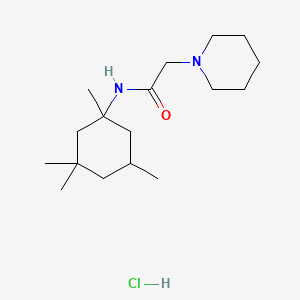
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)



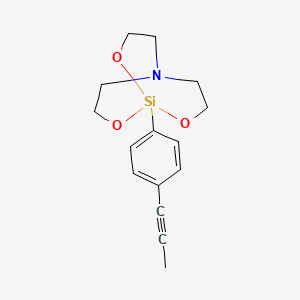

![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
